3-(4-amino-1H-pyrazol-1-yl)azepan-2-one chemical structure and properties
3-(4-amino-1H-pyrazol-1-yl)azepan-2-one chemical structure and properties
An In-depth Technical Guide to the Scaffold: 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one
Disclaimer: The specific molecule 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one is a novel chemical entity with no readily available data in public scientific literature. This guide has been constructed by deconstructing the molecule into its core components—the 4-aminopyrazole pharmacophore and the azepan-2-one (ε-caprolactam) scaffold. The following sections synthesize established principles and data from related compounds to provide a predictive and scientifically grounded framework for researchers, scientists, and drug development professionals interested in this novel chemical space.
Introduction: A Synthesis of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores with versatile scaffolds is a cornerstone of rational drug design. The pyrazole ring system is a well-established "privileged structure" due to its presence in numerous biologically active compounds, including 14 marketed drugs.[1] Specifically, the aminopyrazole moiety has emerged as a critical hinge-binding element in a multitude of kinase inhibitors, demonstrating broad therapeutic potential in oncology and immunology.[1][2]
Concurrently, seven-membered nitrogen-containing heterocycles, such as azepanes, offer unique three-dimensional diversity and conformational flexibility, which can be exploited to achieve optimal interactions with biological targets and fine-tune pharmacokinetic properties.[3][4] The azepan-2-one (ε-caprolactam) structure can be viewed as a saturated, sp³-rich bioisostere of the phenyl ring, a common but often metabolically labile component of many kinase inhibitors.[5][6] Replacing a flat aromatic ring with a three-dimensional, conformationally flexible lactam can lead to significant improvements in aqueous solubility, metabolic stability, and overall developability.[6]
This guide explores the conceptual framework for 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one , a novel hybrid molecule that marries the potent, target-engaging capabilities of 4-aminopyrazole with the favorable physicochemical properties of the azepan-2-one scaffold. We will delve into the established chemistry of these components, propose a viable synthetic pathway, predict key properties, and outline experimental protocols for synthesis and evaluation.
Part 1: The 4-Aminopyrazole Core - A Pharmacophore of Interest
The 4-aminopyrazole moiety is a versatile and highly valuable building block in drug discovery.[7] Its utility stems from a unique electronic and structural arrangement that allows it to act as an effective "hinge-binder" in the ATP-binding pocket of many protein kinases.
Chemical Properties and Reactivity
Aminopyrazoles are aromatic heterocycles that exhibit prototropic tautomerism. The amino group at the C4 position enhances the electron density of the ring and can participate in crucial hydrogen-bonding interactions with protein residues. The synthesis of 4-aminopyrazoles is well-documented and can be achieved through several routes, most commonly via the reduction of a 4-nitro, 4-nitroso, or 4-azopyrazole precursor.[8] Alternative methods include the Knorr pyrazole synthesis or multicomponent reactions.[9][10]
Established Biological Significance
The true value of the 4-aminopyrazole core lies in its proven biological activity. It is a cornerstone of numerous potent and selective kinase inhibitors.
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Janus Kinase (JAK) Inhibition: A wide range of 4-aminopyrazole derivatives have been synthesized and shown to be potent inhibitors of JAK family kinases (JAK1, JAK2, JAK3), which are critical targets for treating cancers and inflammatory diseases.[11][12] For instance, certain derivatives exhibit IC₅₀ values in the low nanomolar range against JAK2 and JAK3.[11]
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Bruton's Tyrosine Kinase (BTK) Inhibition: The 5-aminopyrazole 4-carboxamide scaffold, a close isomer of the 4-aminopyrazole core, was developed as a bioisosteric replacement for the 4-aminopyrazolopyrimidine scaffold found in first-generation BTK inhibitors, leading to potent and selective new drug candidates.[13]
-
Other Kinase Targets: This scaffold has also been successfully incorporated into inhibitors for Fibroblast Growth Factor Receptors (FGFR), demonstrating activity against both wild-type and resistance-conferring gatekeeper mutant enzymes.[2]
-
Broad Bioactivity: Beyond kinase inhibition, various 4-aminopyrazole derivatives have demonstrated antibacterial, antimycotic, analgesic, and antioxidant properties, highlighting the scaffold's versatility.[1][10]
Part 2: The Azepan-2-one Scaffold - A Versatile Lactam
Azepan-2-one, commonly known as ε-caprolactam, is a seven-membered cyclic amide. While its primary industrial application is the production of Nylon-6 polymer, its saturated counterpart, the azepane ring, is increasingly recognized as a valuable scaffold in medicinal chemistry.[3]
Physicochemical Properties
Caprolactam is a white, hygroscopic crystalline solid with high solubility in water and various organic solvents. Its seven-membered ring is non-planar and conformationally flexible, a key attribute for drug design.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO | |
| Molecular Weight | 113.16 g/mol | |
| Melting Point | 69–71 °C | |
| Boiling Point | 270 °C | |
| Water Solubility | High (approx. 500 g/100 mL) |
Role in Medicinal Chemistry
The incorporation of azepane and its derivatives into drug candidates leverages its unique structural features:
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Scaffold Hopping & Bioisosterism: The azepane ring can serve as an sp³-rich, three-dimensional bioisostere for planar aromatic rings like benzene. This substitution can disrupt planarity, improve solubility, and alter metabolic profiles, often mitigating issues associated with aromatic ring oxidation.[6]
-
Conformational Flexibility: The non-planar azepane ring can adopt multiple low-energy conformations, allowing a molecule to better adapt its shape to fit complex binding pockets on biological targets.[4]
-
Vectorial Exit Points: The ring provides multiple positions for substitution, allowing chemists to project functional groups into different regions of a binding site to enhance potency and selectivity.
-
Proven Applications: Azepane derivatives have been successfully developed as potent inhibitors of Protein Kinase B (PKB/Akt) and as broad-spectrum chemokine inhibitors for treating inflammation.[12]
Part 3: Proposed Synthesis and Physicochemical Properties
A plausible and robust synthetic route to the target molecule 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one (IV) can be conceptualized through a four-step sequence starting from commercially available ε-caprolactam. This strategy hinges on the nucleophilic substitution of a halogenated lactam intermediate with a protected aminopyrazole precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target molecule.
Detailed Synthetic Protocol (Hypothetical)
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Synthesis of 3-Bromoazepan-2-one (I):
-
To a solution of ε-caprolactam (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 3-bromoazepan-2-one. This α-halogenation of lactams is a standard transformation.
-
-
Synthesis of 3-(4-Nitro-1H-pyrazol-1-yl)azepan-2-one (II):
-
Dissolve 4-nitro-1H-pyrazole (1.0 eq) and 3-bromoazepan-2-one (I) (1.0 eq) in a polar aprotic solvent such as DMSO.
-
Add a mild base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours. The N-alkylation of pyrazoles is highly dependent on steric and electronic factors; this reaction will likely produce a mixture of N1 and N2 alkylated isomers. The N1 isomer is often favored with 3-substituted pyrazoles under these conditions.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude material by column chromatography to separate the desired N1-regioisomer (II).
-
-
Synthesis of 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one (III):
-
Dissolve the nitro-intermediate (II) (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one (III).
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Predicted Physicochemical Properties
The following properties for the target molecule have been calculated using computational models.
| Property | Predicted Value | Significance |
| Molecular Formula | C₉H₁₃N₅O | - |
| Molecular Weight | 207.24 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |
| LogP | ~0.5 | Indicates a balance between hydrophilicity and lipophilicity, favorable for drug absorption. |
| H-Bond Donors | 2 (amine NH₂, lactam NH) | Provides potential for strong interactions with target proteins. |
| H-Bond Acceptors | 4 (pyrazol N, lactam C=O) | Provides potential for strong interactions with target proteins. |
| Rotatable Bonds | 1 | Low number suggests a relatively constrained conformation, which can be favorable for binding affinity. |
Part 4: Postulated Biological Activity and Mechanism of Action
Based on the extensive precedent for 4-aminopyrazole-containing compounds, the primary hypothesized biological activity for 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one is the inhibition of protein kinases.
Hypothesis: ATP-Competitive Kinase Inhibition
The 4-aminopyrazole core is an excellent mimic of the adenine portion of ATP. It is postulated that this molecule will function as a Type I ATP-competitive kinase inhibitor . The mechanism involves the molecule entering the ATP binding cleft of a kinase and forming key hydrogen bonds with the "hinge" region of the protein, which connects the N- and C-lobes.
-
The pyrazole N2 atom can act as a hydrogen bond acceptor.
-
The C4-amino group can act as a hydrogen bond donor.
These interactions occupy the space normally taken by ATP, preventing the kinase from binding its substrate and catalyzing the phosphotransfer reaction, thereby inhibiting its downstream signaling. The azepan-2-one moiety would likely occupy the solvent-exposed region of the binding pocket, where its properties can influence solubility and cell permeability without disrupting the core hinge-binding interaction.
Caption: Hypothesized binding mode as a Type I Kinase Inhibitor.
Part 5: Standard Experimental Protocols
Protocol 1: Structural Characterization via NMR and MS
Objective: To confirm the chemical structure and purity of the synthesized compound III.
Methodology:
-
Sample Preparation:
-
For ¹H and ¹³C NMR: Dissolve 5-10 mg of the final compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
For Mass Spectrometry (MS): Prepare a ~1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization (ESI).
-
-
¹H NMR Spectroscopy:
-
Acquire a proton spectrum on a 400 MHz (or higher) spectrometer.
-
Expected Signals: Look for characteristic signals corresponding to the azepan-2-one ring protons (a series of multiplets in the aliphatic region), the pyrazole C3-H and C5-H protons (singlets or doublets in the aromatic region), the exocyclic amine (-NH₂) protons (a broad singlet), and the lactam N-H proton (a broad singlet or triplet).
-
Integrate all peaks to confirm proton counts.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon spectrum.
-
Expected Signals: Identify the lactam carbonyl carbon (~170-180 ppm), the pyrazole ring carbons (~100-150 ppm), and the aliphatic carbons of the azepan-2-one ring (~20-60 ppm).
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze the sample using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.
-
Determine the exact mass of the protonated molecule [M+H]⁺.
-
Confirm that the measured mass is within 5 ppm of the calculated theoretical mass for C₉H₁₄N₅O⁺.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the inhibitory potency (IC₅₀) of the compound against a target kinase (e.g., JAK2).
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the target kinase (e.g., recombinant human JAK2) and its specific peptide substrate in kinase reaction buffer.
-
Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase buffer to create 2X compound solutions. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 5 µL of the 2X compound solution to each well. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ATP Depletion Measurement:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent simultaneously stops the reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion
The conceptual molecule 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. By combining the validated hinge-binding 4-aminopyrazole pharmacophore with a conformationally flexible and metabolically robust azepan-2-one scaffold, this design strategy aims to create drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The proposed synthetic route is grounded in established chemical transformations, and the outlined experimental protocols provide a clear path for the synthesis, characterization, and biological evaluation of this and related molecules. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
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